

Introduction: Unveiling the Solid-State Architecture of a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

CAS No.: 1366407-75-1

Cat. No.: B111737

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3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is an organic molecule with the chemical formula $C_{10}H_{16}ClNO_2$ and a molecular weight of 217.69 g/mol.[1] Its structural features, specifically the methoxyphenyl and propan-1-amine moieties, suggest potential pharmacological applications, including antidepressant and anti-inflammatory properties, making it a compound of interest in medicinal chemistry and drug development.[1] The hydrochloride salt form is often utilized to enhance its stability and solubility.[1]

In the pharmaceutical sciences, the three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, is of paramount importance. This is because the crystal structure dictates many of the physicochemical properties of an active pharmaceutical ingredient (API), including its melting point, solubility, dissolution rate, stability, and bioavailability.[2][3][4] Different crystalline forms of the same compound are known as polymorphs, and they can exhibit significantly different properties.[4] Therefore, a thorough understanding of the crystal structure of **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride** is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive overview of the experimental and computational methodologies for determining and analyzing the crystal structure of this compound.

Experimental Determination of the Crystal Structure

The definitive determination of a crystal structure relies on diffraction techniques, which involve scattering a beam of radiation off the crystalline material and analyzing the resulting diffraction pattern. Single-crystal X-ray diffraction is the gold standard for obtaining a complete and unambiguous crystal structure.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and the precise location of each atom.^{[5][6][7]}



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SC-XRD Experimental Workflow

- Crystallization: The first and often most challenging step is to grow high-quality single crystals of **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride**. Common techniques include:
 - Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to gradual supersaturation and crystal growth.
 - Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant (a solvent in which the compound is less soluble). The vapor of the precipitant slowly diffuses into the solution, inducing crystallization.
 - Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

- **Crystal Selection and Mounting:** A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.[8] It is then mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and low temperatures during data collection.[9]
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam.[5] The diffracted X-rays are recorded by a detector, producing a diffraction pattern of spots. The positions and intensities of these spots are governed by Bragg's Law ($n\lambda = 2d \sin\theta$), which relates the X-ray wavelength (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d).[8][10]
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group symmetry.[8] The "phase problem" is then solved using computational methods to generate an initial electron density map. From this map, an initial model of the molecular structure is built. This model is then refined against the experimental data to improve the fit, ultimately yielding the precise atomic coordinates, bond lengths, and bond angles of the molecule within the crystal lattice.[6]

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used primarily for the identification of crystalline phases and can provide information on unit cell dimensions.[10] It is particularly useful for analyzing bulk powder samples to assess purity and identify different polymorphs.[11][12]

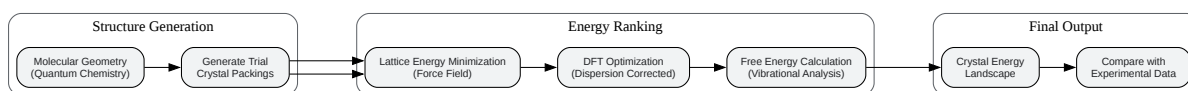
- **Sample Preparation:** A small amount of the **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride** powder is finely ground to ensure a random orientation of the crystallites.[11] The powder is then packed into a sample holder.
- **Data Acquisition:** The sample is placed in a powder diffractometer, and an X-ray beam is directed at its surface. The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.[10][11]
- **Data Analysis:** The resulting PXRD pattern is a plot of diffraction intensity versus 2θ . This pattern serves as a unique "fingerprint" for a specific crystalline phase.[13] By comparing the experimental pattern to a database of known patterns, the crystalline phases present in the

sample can be identified. PXRD is also instrumental in tracking solid-state transformations, such as dehydration or polymorphic transitions, under varying conditions.

Computational Crystal Structure Prediction (CSP)

When single crystals are difficult to obtain or to explore the landscape of possible polymorphs, computational methods for crystal structure prediction (CSP) are invaluable.[2][14][15] CSP aims to predict the crystal structures of a compound from first principles, based only on its chemical composition.[14]

Conceptual Workflow for CSP



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Computational Crystal Structure Prediction Workflow

Methodology Overview

- **Generation of Candidate Structures:** The process begins by generating a large number of plausible crystal packing arrangements for the **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride** molecule. This is typically done using algorithms like random sampling, simulated annealing, or evolutionary algorithms.[14][16][17]
- **Energy Minimization and Ranking:** Each of the generated structures is then subjected to geometry optimization to find the local minimum on the potential energy surface. The lattice energies of these optimized structures are calculated, initially using computationally efficient methods like molecular mechanics force fields.[14]
- **High-Level Refinement:** A subset of the most stable structures is then re-ranked using more accurate, but computationally intensive, quantum mechanical methods, such as density

functional theory (DFT) with corrections for dispersion forces.[15] Vibrational free energies can also be calculated to account for the effects of temperature and entropy.[14]

- **Crystal Energy Landscape:** The final output is a crystal energy landscape, which plots the relative energies of the predicted polymorphs. This landscape provides valuable insights into which crystal forms are most likely to be observed experimentally.

Data Analysis and Interpretation

The successful determination of the crystal structure of **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride** would yield a wealth of information. The key crystallographic data would be summarized in a table, as exemplified below (note: these are hypothetical values for illustrative purposes).

Parameter	Hypothetical Value	Description
Chemical Formula	C ₁₀ H ₁₆ ClNO ₂	The elemental composition of the compound.
Formula Weight	217.69	The mass of one mole of the compound.
Crystal System	Monoclinic	The crystal system to which the unit cell belongs.
Space Group	P2 ₁ /c	The symmetry of the crystal lattice.
a, b, c (Å)	10.1, 12.5, 9.8	The dimensions of the unit cell.
α, β, γ (°)	90, 105.2, 90	The angles of the unit cell.
Volume (Å ³)	1200.5	The volume of the unit cell.
Z	4	The number of molecules in the unit cell.
Density (calc) (g/cm ³)	1.205	The calculated density of the crystal.
R-factor	< 0.05	A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This data provides the fundamental blueprint of the solid-state structure. Analysis of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, within the crystal lattice is crucial for understanding the stability and physical properties of the crystalline form. The identification of different polymorphs, solvates, or hydrates is a critical aspect of pharmaceutical development, as these different forms can have profound implications for the drug's performance and manufacturability.[4]

Conclusion

Determining the crystal structure of **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride** is an essential undertaking for its potential development as a pharmaceutical compound. A combination of experimental techniques, primarily single-crystal and powder X-ray diffraction, and computational crystal structure prediction provides a powerful toolkit for a comprehensive solid-state characterization. The detailed structural information obtained is fundamental for understanding the compound's physicochemical properties, ensuring the selection of the optimal crystalline form for further development, and ultimately contributing to the creation of safer and more effective medicines.[3][18][19]

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- To cite this document: BenchChem. [Introduction: Unveiling the Solid-State Architecture of a Potential Therapeutic Agent]. BenchChem, [2026]. [Online PDF]. Available at:

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